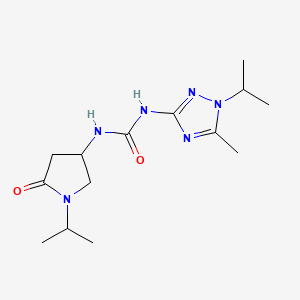![molecular formula C19H26N4O B5901629 N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide](/img/structure/B5901629.png)
N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide, also known as DMEMB, is a small molecule that is used in scientific research applications. DMEMB is a nicotinamide adenine dinucleotide (NAD) analogue that has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide is a competitive inhibitor of NAD synthesis. It works by binding to the active site of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD salvage pathway. By inhibiting NAMPT, N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide decreases the intracellular levels of NAD. N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide also activates SIRT1, which is a NAD-dependent protein deacetylase that plays a key role in cellular metabolism and aging.
Biochemical and Physiological Effects
N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide has been shown to have a variety of biochemical and physiological effects. N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide decreases the intracellular levels of NAD, which affects a variety of cellular processes, including metabolism, DNA repair, and stress response. N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide also activates SIRT1, which has been shown to have anti-aging and anti-inflammatory effects. N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide has also been shown to inhibit cancer cell growth and to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide is that it is a potent inhibitor of NAD synthesis and a potent activator of SIRT1. This makes it a useful tool for studying the role of NAD and SIRT1 in cellular metabolism, aging, and disease. One limitation of N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide is that it is a small molecule that may have off-target effects. Careful controls and validation experiments are necessary to ensure that the observed effects are due to the inhibition of NAD synthesis and the activation of SIRT1.
Future Directions
There are several future directions for N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide research. One direction is to study the role of N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide in cancer therapy. N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide has been shown to inhibit cancer cell growth, and further research could lead to the development of N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide-based cancer therapies. Another direction is to study the role of N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide in neurodegenerative diseases. N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide has been shown to have neuroprotective effects, and further research could lead to the development of N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide-based therapies for neurodegenerative diseases. Finally, further research is needed to determine the safety and efficacy of N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide in vivo. Animal studies and clinical trials will be necessary to determine whether N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide has therapeutic potential in humans.
Synthesis Methods
The synthesis of N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide involves several steps. The first step is the protection of the amine group of 2-methylbenzylamine with a Boc group. The second step involves the reaction of the protected amine with 2-chloronicotinic acid. The third step is the deprotection of the Boc group with TFA. The final step is the reaction of the resulting amine with N,N-dimethylaminoethyl chloride and methylamine. The product is then purified by column chromatography.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide has been used in scientific research as a tool to study NAD metabolism and signaling pathways. N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide has been shown to be a potent inhibitor of NAD synthesis and to activate the NAD-dependent protein deacetylase SIRT1. N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide has also been used to study the role of NAD in cellular metabolism, aging, and disease.
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-15-8-5-6-9-16(15)14-23(13-12-22(3)4)19(24)17-10-7-11-21-18(17)20-2/h5-11H,12-14H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITXRSLFWDBJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CCN(C)C)C(=O)C2=C(N=CC=C2)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5901547.png)


![N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea](/img/structure/B5901556.png)
![ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate](/img/structure/B5901564.png)
![2,6-difluoro-N-(2-hydroxyethyl)-3-methoxy-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5901568.png)
![2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide](/img/structure/B5901570.png)
![N-[(5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5901581.png)
![[2-({4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B5901592.png)
![(3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one](/img/structure/B5901599.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-3-(propionylamino)benzamide](/img/structure/B5901602.png)
![2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B5901623.png)
![5-{[sec-butyl(3-thienylmethyl)amino]methyl}-N-isopropylpyrimidin-2-amine](/img/structure/B5901631.png)
